molecular formula C20H18O7 B2411635 Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 859138-23-1

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2411635
CAS No.: 859138-23-1
M. Wt: 370.357
InChI Key: MWCFUDSJTLMKJG-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core linked to a dimethoxyphenyl group and an ester functional group, making it a versatile molecule for chemical synthesis and research.

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-16-7-4-12(8-18(16)24-2)15-10-27-17-9-13(26-11-19(21)25-3)5-6-14(17)20(15)22/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFUDSJTLMKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with chromenone derivatives. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate exerts its effects involves interactions with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity and influencing biological pathways. The dimethoxyphenyl group enhances the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate stands out due to its unique combination of a chromenone core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C22H22O7
  • Molecular Weight: 398.41 g/mol
  • CAS Number: 869080-43-3

The compound features a chromenone backbone with methoxy substituents that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound was evaluated against various Gram-positive and Gram-negative bacteria using standard microdilution methods.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.011 mg/mL0.020 mg/mL
Bacillus cereus0.008 mg/mL0.015 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

The compound exhibited potent antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin by significant margins . The most sensitive strain was found to be Enterobacter cloacae, while E. coli showed the highest resistance.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MTT assay against normal human lung fibroblast cells (MRC5). The results indicated that while the compound demonstrated effective antimicrobial properties, it also exhibited moderate cytotoxic effects at higher concentrations.

Table 2: Cytotoxicity Results

Concentration (mg/mL)Cell Viability (%)
0.0195
0.0580
0.1060

At concentrations above 0.05 mg/mL, a notable decrease in cell viability was observed, suggesting a need for further optimization to enhance selectivity towards microbial targets while minimizing toxicity to human cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the chromenone core or methoxy substituents can significantly affect its potency and selectivity.

  • Methoxy Substituents : The presence of methoxy groups at the para position on the phenyl ring enhances lipophilicity, which may improve membrane permeability and subsequent antibacterial action.
  • Chromenone Backbone : Variations in the chromenone structure have been linked to changes in antibacterial efficacy, with certain derivatives showing enhanced activity against specific bacterial strains.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study demonstrated that methyl derivatives of chromenones exhibited synergistic effects when combined with existing antibiotics, suggesting potential for combination therapies .
  • Research on Antifungal Activity : Preliminary findings indicated that similar compounds within the chromenone family also displayed antifungal properties against strains like Candida albicans, although further studies are needed to confirm these effects.

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